molecular formula C8H4BrClFNO3 B12956026 2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one

2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one

Cat. No.: B12956026
M. Wt: 296.48 g/mol
InChI Key: UNONZROFZQBDQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones. This compound is characterized by the presence of bromine, chlorine, fluorine, and nitro groups attached to a phenyl ring, making it a highly functionalized molecule. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one typically involves multi-step organic reactions. One common method is the bromination of 1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator . The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones.

    Reduction: Formation of amino derivatives.

    Oxidation: Formation of quinones or other oxidized products.

Scientific Research Applications

2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one involves its interaction with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions. For instance, the nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethan-1-one is unique due to the combination of halogen and nitro substituents on the phenyl ring, which imparts distinct reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H4BrClFNO3

Molecular Weight

296.48 g/mol

IUPAC Name

2-bromo-1-(2-chloro-4-fluoro-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H4BrClFNO3/c9-3-8(13)4-1-7(12(14)15)6(11)2-5(4)10/h1-2H,3H2

InChI Key

UNONZROFZQBDQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)C(=O)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.